N-(2,6-dimethylphenyl)quinazolin-4-amine
Description
N-(2,6-Dimethylphenyl)-2-methylquinazolin-4-amine (Compound 6) is a quinazoline derivative characterized by a 2-methyl group on the quinazoline core and a 2,6-dimethylphenyl substituent on the amine moiety. It is synthesized via solvent-free conditions, yielding a crystalline solid with a melting point of 260–263°C . Key structural features include the electron-donating methyl groups on the phenyl ring and the planar quinazoline system, which contribute to its thermal stability and low solubility in common organic solvents. Spectroscopic data (¹H/¹³C NMR) and elemental analysis confirm its purity and structural integrity .
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-11-6-5-7-12(2)15(11)19-16-13-8-3-4-9-14(13)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
AJRQOWCAEQECCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)quinazolin-4-amine typically involves the condensation of 2,6-dimethylaniline with quinazolin-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: It has been investigated for its ability to inhibit certain enzymes and proteins involved in disease processes.
Medicine: It shows promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This can lead to the disruption of cellular processes and ultimately result in the inhibition of cell growth or the induction of cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Quinazolin-4-amine derivatives exhibit diverse physicochemical and functional properties depending on substituents. Below is a comparative analysis of Compound 6 with related analogues:
Table 1: Structural and Physicochemical Comparison of Quinazolin-4-amine Derivatives
Key Observations:
Substituent Effects on Solubility :
- Compound 6’s 2,6-dimethylphenyl group enhances lipophilicity, reducing solubility compared to nitro-substituted analogues (3a, 3c, 3d), which are more polar due to electron-withdrawing nitro and halogen groups .
- Halogenated derivatives (3c, 3d) likely exhibit higher polarity, making them more suitable for aqueous-phase reactions.
Thermal Stability :
- Compound 6’s high melting point (260–263°C) reflects strong intermolecular interactions (e.g., π-stacking and van der Waals forces) from its planar quinazoline core and steric protection by methyl groups .
- Nitro-substituted analogues (3a, 3c, 3d) may have lower thermal stability due to the destabilizing effects of nitro groups.
Synthetic Methodology :
- Compound 6 is synthesized under solvent-free conditions, aligning with green chemistry principles . In contrast, analogues 3a, 3c, and 3d rely on traditional methods involving reflux and column chromatography .
Broader Context: 2,6-Dimethylphenyl Motif in Agrochemicals
These compounds function as fungicides, leveraging the steric bulk of the dimethylphenyl group for target binding . This highlights the broader utility of the 2,6-dimethylphenyl motif in designing bioactive molecules, though Compound 6’s quinazoline core distinguishes it from these agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
